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molecular formula C14H11NO B1332359 4-Benzyloxybenzonitrile CAS No. 52805-36-4

4-Benzyloxybenzonitrile

Cat. No. B1332359
M. Wt: 209.24 g/mol
InChI Key: UDAOJHAASAWVIQ-UHFFFAOYSA-N
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Patent
US08101774B2

Procedure details

To a solution of 4-benzyloxybenzonitrile (2.0 g) in dimethylformamide (15 mL) were added sodium azide (932 mg) and ammonium chloride (767 mg). The mixture was stirred at 110° C. overnight under heating and then allowed to stand for cooling to room temperature. 1N aqueous sodium hydroxide was added thereto to adjust the pH to about 10, followed by washing with diethyl ether. To the aqueous layer was added 1N hydrochloric acid, and the resulting precipitated solid was filtered to give the title compound (2.29 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
932 mg
Type
reactant
Reaction Step One
Quantity
767 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:16]=[CH:15][C:12]([C:13]#[N:14])=[CH:11][CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[N-:17]=[N+:18]=[N-:19].[Na+].[Cl-].[NH4+].[OH-].[Na+]>CN(C)C=O>[CH2:1]([O:8][C:9]1[CH:10]=[CH:11][C:12]([C:13]2[N:17]=[N:18][NH:19][N:14]=2)=[CH:15][CH:16]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C#N)C=C1
Name
Quantity
932 mg
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
767 mg
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 110° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under heating
TEMPERATURE
Type
TEMPERATURE
Details
for cooling to room temperature
WASH
Type
WASH
Details
by washing with diethyl ether
ADDITION
Type
ADDITION
Details
To the aqueous layer was added 1N hydrochloric acid
CUSTOM
Type
CUSTOM
Details
the resulting precipitated solid
FILTRATION
Type
FILTRATION
Details
was filtered

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)C=1N=NNN1
Measurements
Type Value Analysis
AMOUNT: MASS 2.29 g
YIELD: CALCULATEDPERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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